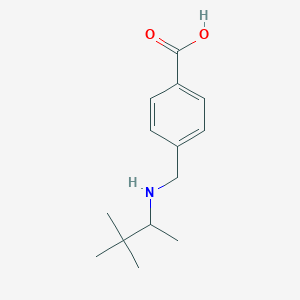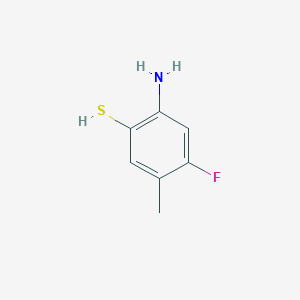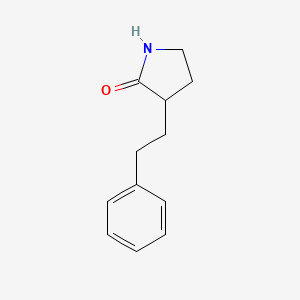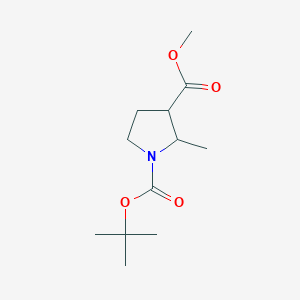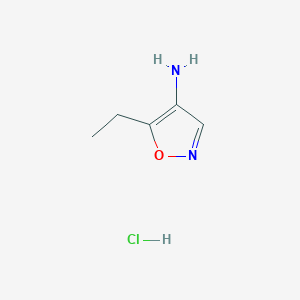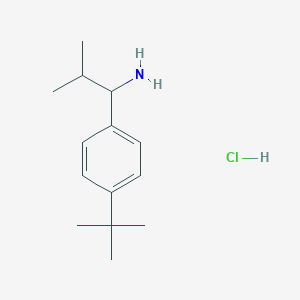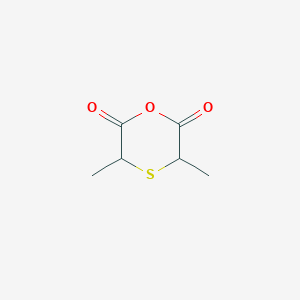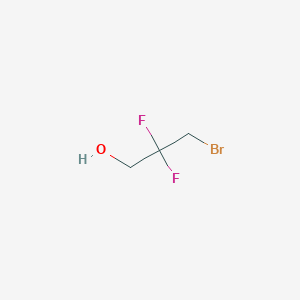
6-Bromo-4-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one (6-Br-4-t-Bu-7-F-QX) is an organic compound that has been studied for its potential applications in scientific research. It is a quinoxaline derivative that has been used in various syntheses, as well as in the study of its mechanism of action and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis Methodologies
Research on compounds structurally related to 6-Bromo-4-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one includes advancements in synthesis techniques. For instance, the bromination reaction and subsequent transformations of tetrahydroquinolines and tetrahydroisoquinolines have been extensively studied. These processes are crucial for developing synthetic pathways for complex quinoline derivatives, which are relevant in medicinal chemistry and material science (Şahin et al., 2008). Similar methodologies could be applied to the synthesis of the compound of interest, highlighting the importance of innovative synthetic routes in expanding the utility of quinoline derivatives.
Material Science Applications
Compounds with quinoline cores are explored for their potential in material science, such as in the creation of bright, emission-tuned nanoparticles. For example, the synthesis of heterodifunctional polyfluorenes demonstrates the utility of quinoline derivatives in producing materials with specific optical properties, useful in applications ranging from bioimaging to organic electronics (Fischer et al., 2013). This research area could potentially benefit from incorporating compounds like this compound into the synthesis of novel materials.
Pharmacological Research
The structure-activity relationship (SAR) studies involving quinoline derivatives, such as fluoroquinolones, have led to the identification of compounds with significant antibacterial properties. This research demonstrates the role of substituents in modulating the biological activity of quinoline-based compounds, which could extend to derivatives like this compound (Bouzard et al., 1989). These findings underscore the potential of such compounds in the development of new therapeutic agents.
Propiedades
IUPAC Name |
6-bromo-4-tert-butyl-7-fluoro-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2O/c1-12(2,3)16-6-11(17)15-9-5-8(14)7(13)4-10(9)16/h4-5H,6H2,1-3H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEROYPMMQZXKOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(=O)NC2=CC(=C(C=C21)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
